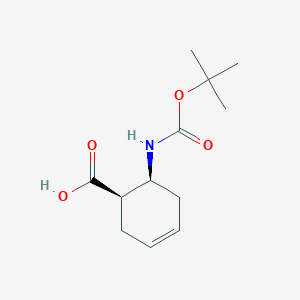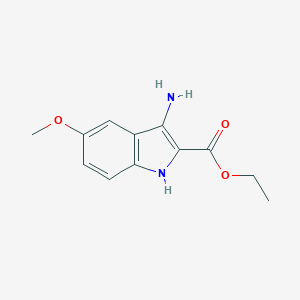
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Applications
N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine and its derivatives have been studied for various synthesis and characterization purposes. A novel 1,3-Dithiolane Compound, which includes a variation of N,N-dimethyl methanamine, was synthesized and characterized through techniques such as NMR and X-ray diffractions (Zhai, 2014). Additionally, (Anthracen-9-yl)methanamines, a class involving the compound, were studied for electron-transfer mediated reactions leading to the formation of specific products, confirmed by NMR data and X-ray crystallography (Vadakkan et al., 2005).
Biological and Antimicrobial Screening
This compound and its analogs have been synthesized and evaluated for antimicrobial properties. For instance, a series of Mannich bases derived from the compound were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some derivatives displayed potency comparable or superior to commercial drugs (Desai et al., 2012).
Biobased Solvent Production
In the context of sustainable chemistry, a study investigated synthesizing N-Methylpyrrolidone (NMP), a solvent related to this compound, from biobased resources. The research showcased a one-pot procedure for transforming γ-aminobutyric acid to NMP, highlighting the compound's potential in sustainable industrial applications (Lammens et al., 2010).
Catalyst Applications
The compound's derivatives have been explored as catalysts for selective hydroxylation of alkanes, demonstrating its potential utility in organic synthesis and industrial processes. The study found that changing the donor atom on the capping ligand affected the catalytic efficiency, indicating the compound's role in fine-tuning catalytic reactions (Sankaralingam & Palaniandavar, 2014).
Optical and Electro-Optic Material Development
This compound derivatives have been utilized in the development of optical and electro-optic materials. For example, pyrrole-based donor-acceptor chromophores involving the compound were synthesized and evaluated for their nonlinear optical/electro-optic properties, showing significant potential for advanced material applications (Facchetti et al., 2003).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9(2)6-8-4-5-10(3)7-8/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAZDBSPGMXQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609001 |
Source


|
| Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-92-9 |
Source


|
| Record name | 3-Pyrrolidinemethanamine, N,N,1-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
![6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B37251.png)









